molecular formula C20H17N3O3S B11604975 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol

Cat. No. B11604975
M. Wt: 379.4 g/mol
InChI Key: ISCYAWYSLVJKHG-KGENOOAVSA-N
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Description

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and a hydrazine linkage

Preparation Methods

The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazole-3-carbaldehyde with naphthalen-1-ylmethylidenehydrazine in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the benzothiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The hydrazine linkage can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions, typically using reagents like bromine or nitric acid.

    Condensation: The ethanol group can participate in condensation reactions, forming esters or ethers under acidic or basic conditions.

Scientific Research Applications

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound has potential as a fluorescent probe due to its aromatic structure, which can be used in imaging and diagnostic applications.

    Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the production of dyes and pigments, as well as in the formulation of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol exerts its effects is not fully understood. it is believed to interact with cellular targets through its hydrazine linkage and aromatic rings. These interactions may involve the inhibition of specific enzymes or the disruption of cellular membranes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol is unique due to the presence of the naphthalene moiety, which may confer additional stability and enhance its biological activity.

properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-naphthalen-1-ylmethylideneamino]amino]ethanol

InChI

InChI=1S/C20H17N3O3S/c24-13-12-23(20-18-10-3-4-11-19(18)27(25,26)22-20)21-14-16-8-5-7-15-6-1-2-9-17(15)16/h1-11,14,24H,12-13H2/b21-14+

InChI Key

ISCYAWYSLVJKHG-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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